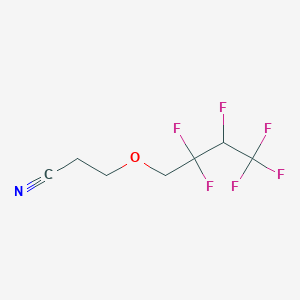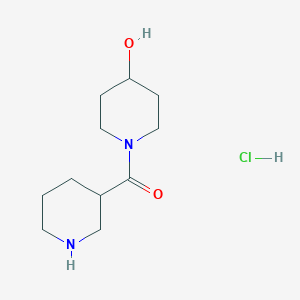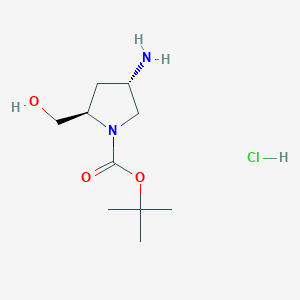
5-(3-Bromo-5-fluorophenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Bromo-5-fluorophenyl)-2H-tetrazole” likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. The “3-Bromo-5-fluorophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with bromine and fluorine substituents .
Molecular Structure Analysis
The molecular structure likely consists of a phenyl ring attached to a tetrazole ring, with bromine and fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis
Tetrazoles can participate in various chemical reactions, including cycloaddition reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of halogens like bromine and fluorine might increase the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry
- Tetrazoles like 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole are significant in medicinal chemistry, often used as bioisosteres of carboxylic acids. They have similar acidities but offer higher lipophilicity and metabolic resistance, making them valuable in drug design (Roh, Vávrová, & Hrabálek, 2012).
Cytotoxicity and Molecular Docking Studies
- Studies have shown that tetrazoloquinazolines, which are structurally similar to 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, exhibit significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. This highlights the potential of these compounds in cancer research (Mphahlele, Gildenhuys, & Parbhoo, 2017).
High Energy Compounds
- Derivatives of 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole are studied for their potential as high energy materials. For example, 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates have been explored for this purpose, demonstrating the versatility of tetrazole derivatives (Haiges & Christe, 2015).
Photophysical and Computational Studies
- The photophysical properties of compounds combining tetrazoles with other moieties have been investigated, highlighting their potential in photonic and electronic devices (Kumbar et al., 2018).
Corrosion Inhibition
- Tetrazole derivatives, including 5-phenyltetrazole and 5-(2-Bromophenyl)-1H-Tetrazole, have been evaluated as corrosion inhibitors for copper, demonstrating their practical applications in industrial chemistry (Tan et al., 2019).
Color Tuning in Iridium Complexes
- Tetrazolate ligands, including those similar to 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, play a crucial role in the color tuning of iridium complexes, which is important for applications in organic light-emitting devices (Stagni et al., 2008).
Antibacterial and Antifungal Agents
- Some derivatives of 5-substituted tetrazoles have been evaluated as antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3,12-13H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYZPGIIJSQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NNNN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














